Methyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate
CAS No.: 1461707-02-7
Cat. No.: VC5089904
Molecular Formula: C10H19NO4
Molecular Weight: 217.265
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1461707-02-7 |
|---|---|
| Molecular Formula | C10H19NO4 |
| Molecular Weight | 217.265 |
| IUPAC Name | methyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate |
| Standard InChI | InChI=1S/C10H19NO4/c1-10(2,7-9(13)15-4)11-6-5-8(12)14-3/h11H,5-7H2,1-4H3 |
| Standard InChI Key | IKZSBTXSIMZURF-UHFFFAOYSA-N |
| SMILES | CC(C)(CC(=O)OC)NCCC(=O)OC |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
The compound’s IUPAC name, methyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate, reflects its functional groups: a methyl ester, a secondary amine, and a methoxy carbonyl group. The canonical SMILES representation, , highlights its branched alkyl chain and ester linkages. The InChIKey IKZSBTXSIMZURF-UHFFFAOYSA-N uniquely identifies its stereochemical and connectivity features.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 217.26 g/mol | |
| SMILES | ||
| InChIKey | IKZSBTXSIMZURF-UHFFFAOYSA-N |
Spectroscopic and Physical Data
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via nucleophilic substitution between methyl 3-aminocrotonate and 3-methoxy-3-oxopropyl chloride under basic conditions. The amino group of methyl 3-aminocrotonate attacks the electrophilic carbonyl carbon of the oxopropyl chloride, yielding the product with an elimination of HCl.
Reaction Scheme:
Typical reaction conditions include anhydrous solvents (e.g., tetrahydrofuran), catalytic bases (e.g., triethylamine), and temperatures of .
Industrial Scaling Challenges
Industrial production employs continuous flow reactors to enhance yield () and purity (). Key challenges include:
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Byproduct Formation: Competing reactions may produce methyl 3-methylbutanoate derivatives.
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Catalyst Optimization: Heterogeneous catalysts (e.g., zeolites) reduce purification steps.
Chemical Reactivity and Derivative Formation
Oxidation and Reduction Pathways
The compound’s methoxy and carbonyl groups render it susceptible to redox reactions:
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Oxidation: Treatment with or converts the methoxy group to a carboxylic acid.
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Reduction: reduces the ester to a primary alcohol, forming 3-[(3-hydroxypropyl)amino]-3-methylbutan-1-ol.
Substitution Reactions
The secondary amine participates in nucleophilic substitutions with alkyl halides or acyl chlorides, enabling the synthesis of N-alkyl or N-acyl derivatives. For example, reaction with benzyl chloride yields methyl 3-[(3-methoxy-3-oxopropyl)(benzyl)amino]-3-methylbutanoate.
Table 2: Common Derivatives and Applications
| Derivative | Reagent | Application |
|---|---|---|
| N-Acyl | Acetyl chloride | Polymer precursors |
| N-Alkyl | Methyl iodide | Bioactive molecule synthesis |
| Oxidized (carboxylic acid) | Chelating agents |
Biological and Pharmacological Applications
Enzyme Inhibition Studies
The compound inhibits bacterial Type III Secretion Systems (T3SS), virulence factors in pathogens like Pseudomonas aeruginosa. At , it reduces enzyme secretion by approximately 50%. This activity is attributed to its interaction with T3SS ATPases, disrupting effector protein translocation.
Drug Conjugate Development
Patent literature highlights its use in antibody-drug conjugates (ADCs) . For instance, linkage to monoclonal antibodies via cleavable linkers enhances targeted delivery of cytotoxic payloads .
Comparative Analysis with Structural Analogs
Methyl 3-[(3-Methoxy-3-Oxopropyl)(Methyl)Amino]Propanoate
This analog lacks the branched methyl group, resulting in lower lipophilicity () and reduced enzyme inhibition potency ().
Methyl 4-[(3-Methoxy-3-Oxopropyl)Amino]Butanoate
Elongation of the carbon chain improves solubility but diminishes receptor binding affinity due to steric hindrance.
Industrial and Material Science Applications
Specialty Chemical Synthesis
The compound serves as a precursor for polyester amides, polymers with tunable biodegradability. Copolymerization with ε-caprolactone yields materials for medical implants.
Crosslinking Agents
In epoxy resins, it enhances thermal stability () by forming covalent networks between polymer chains.
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